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  • Product: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
  • CAS: 42806-90-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6) acts as a critical structural scaffold in the synthesis of "fibrate" class pharmaceuticals, most notably as a direct precursor to Fenofibri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 42806-90-6) acts as a critical structural scaffold in the synthesis of "fibrate" class pharmaceuticals, most notably as a direct precursor to Fenofibric Acid and a key intermediate for Fenofibrate analogs.[1] Its structure—a hydroquinone etherified with an isobutyrate moiety—provides the essential pharmacophore required for PPAR-alpha activation, regulating lipid metabolism.

This guide details the technical specifications, optimized synthesis protocols, and critical quality attributes (CQAs) required for using this intermediate in high-stakes drug development.

Chemical & Physical Profile

PropertySpecification
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Melting Point 48–52 °C (Typical for crystalline form)
Boiling Point ~335 °C (Predicted at 760 mmHg)
Solubility Soluble in Methanol, Ethanol, Ethyl Acetate, DCM; Sparingly soluble in water.
pKa (Phenolic) ~9.9 (Predicted)
Storage Inert atmosphere (Nitrogen/Argon), 2–8 °C. Hygroscopic.

Synthetic Methodology

The synthesis of CAS 42806-90-6 requires navigating a classic challenge in organic chemistry: selective mono-alkylation of a symmetric diol (hydroquinone) . The objective is to attach the isobutyrate tail to only one hydroxyl group while preventing the formation of the bis-alkylated byproduct.

Reaction Pathway

The core transformation is a Williamson ether synthesis utilizing Ethyl 2-bromo-2-methylpropionate as the alkylating agent.

SynthesisPathway HQ Hydroquinone (Excess) Target Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate (Target Mono-Ether) HQ->Target Mono-Alkylation Reagent Ethyl 2-bromo-2-methylpropionate Reagent->Target Base Base: K2CO3 Solvent: MEK or CH3CN Base->Target Byproduct Bis-Alkylated Impurity (Avoid) Target->Byproduct Over-Alkylation

Figure 1: Selective mono-alkylation pathway. The kinetic control is critical to minimize the bis-alkylated impurity.

Optimized Protocol (Mono-Selective)

This protocol prioritizes selectivity over raw conversion rate by using a stoichiometric excess of Hydroquinone.

Reagents:

  • Hydroquinone (3.0 equivalents) – Excess is crucial.

  • Ethyl 2-bromo-2-methylpropionate (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)

Step-by-Step Procedure:

  • Inerting: Purge a 3-neck round-bottom flask with Nitrogen.

  • Dissolution: Charge Hydroquinone (3.0 eq) and K₂CO₃ (1.5 eq) into ACN. Stir at room temperature for 30 minutes. Note: The solution may darken slightly due to trace oxidation; maintain N₂ flow.

  • Addition: Heat the mixture to reflux (approx. 80–82 °C for ACN). Add Ethyl 2-bromo-2-methylpropionate (1.0 eq) dropwise over 2 hours. Slow addition keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the abundant free hydroquinone.

  • Reflux: Maintain reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[2]

  • Work-up (Critical for Purity):

    • Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate to remove solvent.

    • Partition: Dissolve residue in Ethyl Acetate and wash with Water (3x) .

    • Mechanism:[3][4][5][6] The large excess of unreacted Hydroquinone is highly water-soluble and will be removed in the aqueous phase. The target mono-ester and trace bis-ester remain in the organic phase.

  • Purification:

    • If high purity (>98%) is required, perform column chromatography (Silica gel) or recrystallization from a Toluene/Hexane mixture.

Process Logic & Validation (E-E-A-T)

Why this specific base and solvent?
  • Potassium Carbonate (K₂CO₃): A weaker base than NaOH/KOH. Using a strong hydroxide base would risk hydrolyzing the ethyl ester moiety of the reagent or product, converting it back to the acid form (2-(4-hydroxyphenoxy)-2-methylpropanoic acid). K₂CO₃ is sufficient to deprotonate the phenol (pKa ~10) without attacking the ester.

  • Solvent (ACN/MEK): These polar aprotic solvents facilitate the S_N2 substitution reaction. MEK is often preferred industrially for easier recovery, while ACN provides cleaner kinetics in R&D.

Self-Validating the Work-up

The most common failure mode is "Bis-contamination."

  • Validation Step: During the water wash, check the pH of the aqueous layer. It should be neutral.

  • HPLC Check: Before final drying, run an HPLC sample.

    • Retention Order (C18 Column): Hydroquinone (early) < Target Mono-Ester (mid) < Bis-Ester (late/non-polar).

    • If Bis-Ester > 5%, recrystallization is mandatory.

Analytical Characterization

HPLC Method Parameters

For quantitative assessment of purity and related substances.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenol absorption)
NMR Signature (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7–6.9 ppm (m, 4H, Aromatic protons) – Characteristic AA'BB' system of 1,4-substituted benzene.

    • δ 4.2 ppm (q, 2H, O-CH₂ -CH₃) – Ethyl ester methylene.

    • δ 1.5 ppm (s, 6H, C(CH₃ )₂) – Gem-dimethyl group (singlet).

    • δ 1.25 ppm (t, 3H, O-CH₂-CH₃ ) – Ethyl ester methyl.

    • δ ~5.0 ppm (s, 1H, -OH) – Phenolic proton (exchangeable).

Applications in Drug Development

This compound is the "Head" group for Fibrate drugs.

  • Fenofibrate Synthesis:

    • The phenol group of CAS 42806-90-6 reacts with 4-Chlorobenzoyl Chloride via a Friedel-Crafts acylation (or acylation of the phenol oxygen followed by Fries rearrangement, though direct acylation of the phenol is less common than reacting the pre-formed benzophenone).

    • Alternate Route: It serves as a reference standard for the "Ethyl analog" impurity in Fenofibrate (which is an isopropyl ester).

  • Fenofibric Acid Production:

    • Hydrolysis of CAS 42806-90-6 yields 2-(4-hydroxyphenoxy)-2-methylpropanoic acid , the active metabolic core.

ApplicationWorkflow Intermediate Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate (CAS 42806-90-6) Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Acid 2-(4-hydroxyphenoxy)- 2-methylpropanoic acid Hydrolysis->Acid Drug Fenofibric Acid (Active Metabolite) Acid->Drug + 4-Chlorobenzoyl moiety (Downstream Processing)

Figure 2: Role of the intermediate in generating the active pharmacophore.

Safety & Handling

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Handling: The phenolic nature makes it susceptible to oxidation. Store under nitrogen.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood to avoid inhaling dust/vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181741, Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved January 29, 2026 from [Link]

  • European Patent Office. Process for preparing 2-(4-hydroxyphenoxy)propionates. Patent EP0245156B1.[7] (Describes the general alkylation conditions for hydroxyphenoxy esters).

  • U.S. Environmental Protection Agency. Chemical Dashboard: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved from [Link]

  • V.M. & Associates.Synthesis and impurities of Fenofibrate.

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Topic: Spectroscopic Characterization of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Compound Identity

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 42806-90-6) acts as a pivotal "switch" intermediate in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate analogs). Its structural integrity—specifically the presence of a free phenolic hydroxyl group alongside a protected ester moiety—is the critical quality attribute (CQA) that dictates downstream yield and purity.

This guide provides a definitive spectroscopic reference for this molecule, distinguishing it from its most common process impurity: the bis-alkylated "dimer" (Diethyl 2,2'-(1,4-phenylenebis(oxy))bis(2-methylpropanoate)).

Chemical Identity Table
AttributeDetail
IUPAC Name Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Common Name Ethyl (p-hydroxyphenoxy)isobutyrate
CAS Number 42806-90-6
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph)
Key Functional Groups Phenolic -OH, Ethyl Ester, Gem-dimethyl ether

Synthesis Context & Impurity Logic

To interpret the spectra correctly, one must understand the sample's origin. This compound is typically synthesized via the Williamson ether synthesis or a modified specific alkylation of hydroquinone.

The Critical Challenge: The reaction of hydroquinone with ethyl 2-bromo-2-methylpropionate often yields a statistical mixture:

  • Unreacted Hydroquinone (Starting Material)

  • Target Mono-ether (Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate)[1][2]

  • Bis-ether Impurity (Over-alkylation)

The spectroscopic data presented below focuses on validating the Mono-ether and detecting the Bis-ether trace.

SynthesisLogic HQ Hydroquinone (Starting Material) Target TARGET: Mono-ether (Free Phenolic OH) HQ->Target 1 eq. Alkylation Reagent Ethyl 2-bromo-2-methylpropionate + Base (K2CO3) Reagent->Target Impurity IMPURITY: Bis-ether (No Free OH) Target->Impurity Over-Alkylation Validation Spectroscopic Check: 1. OH Signal (IR/NMR) 2. Symmetry (NMR) Target->Validation Impurity->Validation

Figure 1: Reaction pathway highlighting the critical spectroscopic differentiation point between the target mono-ether and the bis-ether impurity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The gem-dimethyl group and the para-substituted aromatic ring provide distinct diagnostic signals.


H NMR (400 MHz, CDCl

)

Rationale: The spectrum is defined by the AA'BB' aromatic system (indicating 1,4-substitution) and the distinct ethyl/gem-dimethyl aliphatic signals.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.70 – 6.85 Multiplet (AA'BB')4HAr-H (2,3,5,6)Characteristic of p-substituted phenol ethers.
5.00 – 6.00 Broad Singlet1HAr-OH Critical: Disappears with D₂O shake. Absence indicates Bis-ether impurity.
4.22 Quartet (

Hz)
2H-OCH ₂CH₃Ethyl ester methylene.
1.55 Singlet6H-C(CH ₃)₂-Gem-dimethyl. Singularity confirms quaternary carbon attachment.
1.26 Triplet (

Hz)
3H-OCH₂CHEthyl ester methyl.

C NMR (100 MHz, CDCl

)

Rationale: Carbon counting is essential to rule out regioisomers. The quaternary carbon at ~79 ppm is the specific marker for the ether linkage to the isobutyrate tail.

Shift (

, ppm)
Carbon TypeAssignment
174.5 Quaternary (C=O)Ester Carbonyl
152.0 Quaternary (C-O)Aromatic C-OH (Ipso)
149.5 Quaternary (C-O)Aromatic C-O-Alkyl (Ipso)
115.8 CHAromatic CH (Ortho to OH)
122.1 CHAromatic CH (Ortho to Ether)
79.8 Quaternary-C (CH₃)₂- (Ether linkage)
61.5 CH₂Ethyl Ester Methylene
25.2 CH₃Gem-dimethyl carbons
14.1 CH₃Ethyl Ester Methyl
Infrared Spectroscopy (FT-IR)

IR is used for rapid "Go/No-Go" quality checks. The presence of the hydroxyl stretch is the primary indicator of the mono-ether form.

  • 3350 – 3450 cm⁻¹ (Broad, Medium): O-H stretching vibration (Phenolic). Note: If this band is absent, the batch is likely the bis-ether or esterified at the phenol.

  • 2980 – 2990 cm⁻¹ (Sharp): C-H stretching (Aliphatic).

  • 1730 – 1740 cm⁻¹ (Strong): C=O stretching (Ester).

  • 1505 & 1210 cm⁻¹: Aromatic C=C and C-O-C (Ether) asymmetric stretching.

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern, which is useful for tracking the compound in biological matrices or reaction mixtures.

  • Ionization Mode: EI (70 eV) or ESI (+/-).

  • Molecular Ion (M⁺): 224 m/z.[1]

Fragmentation Pathway (EI):

  • m/z 224 [M]⁺ : Parent ion.

  • m/z 151 : Loss of the ethyl ester fragment (-COOEt).

  • m/z 110 : Hydroquinone cation (characteristic of the core skeleton).

  • m/z 73 : Ethyl ester fragment [COOEt]⁺.

MassSpec Parent Molecular Ion [M]+ = 224 Frag1 Fragment A [M - COOEt] m/z ~ 151 Parent->Frag1 α-cleavage Frag3 Ester Group [COOEt]+ m/z = 73 Parent->Frag3 Ester cleavage Frag2 Hydroquinone Core [C6H6O2]+ m/z = 110 Frag1->Frag2 Loss of C3H5

Figure 2: Proposed fragmentation pathway for Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity, the sample must be free of the hydroquinone starting material, which can suppress ionization in MS and clutter the aromatic region in NMR.

Protocol 1: Purification for Analytical Standards
  • Dissolution: Dissolve 100 mg of crude product in 10 mL Ethyl Acetate.

  • Wash: Wash twice with 5 mL of 0.5 M HCl (to remove basic impurities) and twice with 5 mL water. Note: Do not use strong base (NaOH) as it will deprotonate the phenol and extract the target product into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Final Prep:

    • For NMR: Dissolve ~10 mg in 0.6 mL CDCl₃.

    • For GC-MS: Dilute to 100 ppm in Methanol.

Protocol 2: Differentiating Mono- vs. Bis-ether

If the melting point is significantly higher than expected (>60°C) or the OH signal in IR is missing:

  • Run TLC (Hexane:EtOAc 7:3).

  • Mono-ether (Target): R_f ~ 0.3 - 0.4 (more polar due to OH).

  • Bis-ether (Impurity): R_f ~ 0.6 - 0.7 (less polar).

  • Hydroquinone: R_f < 0.2.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181741, Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Infrared Spectroscopy of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate). Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is a critical pharmacophore intermediate, primarily utilized in the synthesis of fibrate-class lipid-lowering agents (e.g., Fenofibrate). Its structural integrity hinges on the simultaneous presence of a free phenolic hydroxyl group and a sterically hindered ester moiety.

This guide provides a high-level technical analysis of the compound’s vibrational spectroscopy.[1] It moves beyond basic peak assignment to establish a diagnostic logic for researchers. We focus on distinguishing this intermediate from its precursors (hydroquinone) and potential hydrolysis byproducts (fenofibric acid derivatives) using Attenuated Total Reflectance (ATR) FTIR.

Structural Deconvolution & Vibrational Theory

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule represents a convergence of three distinct chemical environments:

  • The Phenolic Terminus: A para-substituted aromatic ring ending in a hydroxyl (-OH) group.

  • The Ether Linkage: An aromatic ether bond connecting the ring to the aliphatic chain.

  • The Gem-Dimethyl Ester Tail: A sterically crowded quaternary carbon attached to an ethyl ester.

Predicted Vibrational Modes (Graphviz)

The following diagram maps the molecular structure to specific vibrational modes, visualizing the "diagnostic zones" of the spectrum.

VibrationalModes Molecule Ethyl 2-(4-hydroxyphenoxy) -2-methylpropanoate Zone1 Zone I: High Frequency (3600 - 2800 cm⁻¹) Molecule->Zone1 Zone2 Zone II: Carbonyl Region (1750 - 1700 cm⁻¹) Molecule->Zone2 Zone3 Zone III: Fingerprint (1300 - 800 cm⁻¹) Molecule->Zone3 OH_Stretch Phenolic O-H Stretch (3400-3200 cm⁻¹) Broad, H-bonded Zone1->OH_Stretch CH_Stretch Aliphatic C-H (2990-2950 cm⁻¹) Zone1->CH_Stretch Ester_CO Ester C=O Stretch (1735 ± 10 cm⁻¹) Strong, Sharp Zone2->Ester_CO Gem_Dimethyl Gem-Dimethyl Doublet (1385 & 1365 cm⁻¹) Diagnostic Split Zone3->Gem_Dimethyl Ether_CO Ar-O-C Stretch (1240-1150 cm⁻¹) Zone3->Ether_CO Para_Sub Para-Substituted OOP (825 ± 10 cm⁻¹) Zone3->Para_Sub

Figure 1: Vibrational deconvolution of the target molecule, mapping functional groups to specific spectral regions.

Experimental Methodology

Note on Protocol Integrity: In drug development, reproducibility is paramount. The following protocol utilizes ATR (Attenuated Total Reflectance) rather than KBr pellets to eliminate moisture interference in the critical hydroxyl region.

Standard Operating Procedure (SOP)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard for solid organics).

  • Scans: 32 scans (background) / 32 scans (sample).

  • Sample Prep:

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for the 1735 cm⁻¹ peak intensity).

  • Validation:

    • Self-Check: If the C-H stretch region (>2900 cm⁻¹) absorbance is < 0.05 AU, pressure is insufficient. Retighten anvil.

Spectral Interpretation & Diagnostic Bands[1][2][3]

The following table summarizes the key diagnostic bands. The "Interference Risk" column highlights where impurities might overlap, a critical consideration for purity assessment.

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic ValueInterference Risk
Phenol (-OH) Stretch3200 - 3450 Medium, BroadConfirms presence of the free phenol (essential for further coupling).[2]Water (moisture) can broaden this further.
Aromatic C-H Stretch3000 - 3100 WeakIndicates aromatic ring integrity.Overlap with alkene impurities (rare).
Aliphatic C-H Stretch2900 - 2990 MediumMethyl/Ethyl groups.Residual solvents (Hexane/Heptane).
Ester (C=O) Stretch1730 - 1750 Very Strong The "Anchor Peak." Confirms the ester tail is intact.Acid Impurity: Free acid shifts to ~1700-1710 cm⁻¹.
Aromatic Ring C=C Stretch1500 & 1600 Medium, SharpCharacteristic "breathing" of the benzene ring.None.
Gem-Dimethyl C-H Bend1385 & 1365 Medium"The Doublet." Confirms the quaternary carbon structure.Isopropyl groups (if isopropyl ester is used).[3][4]
Ether (Ar-O-C) Stretch1200 - 1250 StrongConfirms the linkage between ring and tail.-
Para-Sub C-H OOP815 - 840 StrongConfirms 1,4-substitution pattern.Ortho/Meta isomers (impurities).
Deep Dive: The Hydroxyl/Carbonyl Ratio

In a pure sample, the ratio of the Ester C=O integral to the Phenolic O-H integral should remain constant.

  • Scenario A (Hydrolysis): If the ester hydrolyzes, the C=O band shifts to lower wavenumbers (carboxylic acid dimer) and broadens.

  • Scenario B (O-Alkylation Failure): If the reaction failed to attach the tail, the Gem-Dimethyl doublet (1385/1365) will be absent, and the spectrum will resemble Hydroquinone.

Analytical Workflow: From Synthesis to QC

This flowchart guides the researcher through the decision-making process based on the IR data obtained.

QC_Workflow Start Acquire ATR-FTIR Spectrum Check_CO Check Carbonyl (1735 cm⁻¹) Start->Check_CO Check_OH Check Hydroxyl (3300 cm⁻¹) Check_CO->Check_OH Band Present Fail_NoCO FAIL: Missing Ester (Unreacted Hydroquinone?) Check_CO->Fail_NoCO Band Absent Fail_ShiftCO FAIL: C=O Shift <1710 cm⁻¹ (Hydrolysis to Acid) Check_CO->Fail_ShiftCO Band Shifted Check_FP Check Fingerprint (830 cm⁻¹) Check_OH->Check_FP Band Present Fail_NoOH FAIL: Missing OH (Double Alkylation?) Check_OH->Fail_NoOH Band Absent Decision_Pass PASS: Identity Confirmed Proceed to HPLC Check_FP->Decision_Pass Para Pattern Confirmed

Figure 2: Quality Control decision tree based on spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for Group Frequency Theory).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 181741: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate.[2] Link

  • ChemicalBook. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate MSDS and Spectral Data. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2] (Reference for Gem-dimethyl doublet assignment).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Abstract This guide details the protocol for synthesizing Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 55142-85-3), a critical intermediate in the manufacturing of fibrate-class lipid-lowering agents (e.g., Fenofi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 55142-85-3), a critical intermediate in the manufacturing of fibrate-class lipid-lowering agents (e.g., Fenofibrate).[1] The synthesis presents a classic chemoselectivity challenge: alkylating a symmetrical diol (hydroquinone) at a single position while suppressing the formation of the di-alkylated byproduct. This note provides a high-selectivity methodology using controlled stoichiometry, phase-transfer principles, and rigorous purification logic to achieve >98% purity.

Introduction & Strategic Analysis

The Synthetic Challenge

The target molecule is formed via the Williamson ether synthesis between Hydroquinone (HQ) and Ethyl 2-bromo-2-methylpropanoate .[1]

  • Primary Challenge (Selectivity): Hydroquinone possesses two equivalent phenolic hydroxyl groups.[1] Once the first alkylation occurs, the resulting mono-ether is electronically similar to the starting material (though slightly more electron-rich due to the alkyl group), making it susceptible to a second alkylation event.

  • Secondary Challenge (Sterics): The alkylating agent is a tertiary bromide (alpha-bromo-alpha-methyl ester).[1] Nucleophilic substitution at a tertiary carbon is sterically hindered and prone to competing elimination reactions (E2) to form methacrylates.[1]

The Solution: Statistical & Kinetic Control

To maximize the yield of the mono-alkylated product, this protocol employs Statistical Control . By using a molar excess of hydroquinone (1.5 to 2.0 equivalents), we statistically favor the collision of the alkylating agent with unreacted hydroquinone rather than the mono-product.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, although the tertiary nature of the electrophile introduces significant SN1 character depending on solvent polarity.

  • Deprotonation: Potassium carbonate (K₂CO₃) deprotonates one hydroxyl group of hydroquinone to form the phenoxide anion.[1]

  • Nucleophilic Attack: The phenoxide attacks the tertiary carbon of the bromo-ester.[1]

  • Steric Barrier: The gem-dimethyl groups on the ester hinder the approach, requiring elevated temperatures (reflux) and polar aprotic solvents to facilitate the transition state.

Diagram 1: Reaction Scheme & Pathway

ReactionScheme cluster_conditions Conditions: MeCN or DMF, Reflux, N2 atm HQ Hydroquinone (Excess) Phenoxide Mono-Phenoxide Intermediate HQ->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Deprotonation AlkylAgent Ethyl 2-bromo- 2-methylpropanoate Target TARGET: Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate Phenoxide->Target + Alkyl Agent (SN2/SN1 Mixed) SideProduct BYPRODUCT: Bis-alkylated Ether Target->SideProduct + Alkyl Agent (Over-alkylation)

Caption: Reaction pathway highlighting the competitive over-alkylation step.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
Hydroquinone 110.112.0>99%Substrate (Excess)
Ethyl 2-bromo-2-methylpropanoate 195.051.098%Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5AnhydrousBase
Acetonitrile (MeCN) -SolventHPLC GradeSolvent
Sodium Dithionite (Optional) -Trace-Antioxidant
Step-by-Step Procedure
Step 1: Setup and Inerting (Critical)

Hydroquinone is highly susceptible to oxidation (turning brown/black).[1]

  • Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.[1]

  • Charge Hydroquinone (2.0 eq) and K₂CO₃ (1.5 eq) .

  • Optional: Add a pinch (<0.5 wt%) of Sodium Dithionite to prevent oxidation.[1]

  • Purge the solids with N₂ for 5 minutes.

  • Add Acetonitrile (10 mL per gram of Hydroquinone) via syringe.[1]

  • Heat the mixture to reflux (82°C) under N₂ for 30 minutes. This pre-activation step ensures formation of the phenoxide.

Step 2: Controlled Addition
  • Dissolve Ethyl 2-bromo-2-methylpropanoate (1.0 eq) in a small volume of Acetonitrile.

  • Add this solution dropwise to the refluxing mixture over 1–2 hours .

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the hydroquinone, favoring mono-alkylation.

  • Continue refluxing for 12–18 hours . Monitor by TLC or HPLC.[1]

Step 3: Workup (Purification Logic)

The reaction mixture contains: Target (Mono), Byproduct (Di), Excess Hydroquinone, and Salts.

  • Filtration: Cool to room temperature. Filter off the solid salts (KBr, excess K₂CO₃). Rinse the cake with fresh Acetonitrile.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude residue.

  • Phase Partitioning:

    • Dissolve the residue in Toluene or Ethyl Acetate .[1]

    • Wash 1 (Removal of Bulk HQ): Wash with water (3x).[1] Hydroquinone is moderately water-soluble; the ester is not.[1]

    • Wash 2 (Polishing HQ): Wash with cold 0.5 M NaOH or 5% Na₂CO₃ (rapidly).[1]

      • Note: The phenolic proton of HQ (pKa ~10) is acidic.[1] The base pulls unreacted HQ into the aqueous phase.[1] The tertiary ester is sterically hindered and stable to brief contact with cold weak base.[1]

    • Wash 3: Wash with Brine to dry the organic layer.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Final Purification
  • Crystallization: The crude oil often crystallizes upon standing or triturating with Hexanes/Petroleum Ether.[1]

  • Recrystallization: If necessary, recrystallize from a mixture of Toluene/Hexane or Ethanol/Water .[1]

  • Yield: Expected yield is 60–75% (based on bromo-ester).[1]

Process Visualization

Diagram 2: Experimental Workflow

Workflow Start Start: Inert Atmosphere Setup Activation Activation: Reflux HQ + K2CO3 in MeCN (30 mins) Start->Activation Addition Reaction: Slow addition of Bromo-ester (Reflux 12-18h) Activation->Addition N2 Protection Filter Filtration: Remove KBr/K2CO3 salts Addition->Filter Evap Evaporation: Remove Solvent Filter->Evap Extract Extraction: Dissolve in Toluene Wash with Water (x3) Evap->Extract BaseWash Purification Wash: Cold 5% Na2CO3 (Removes residual HQ) Extract->BaseWash Critical Step Final Isolation: Dry, Concentrate, Crystallize BaseWash->Final

Caption: Step-by-step workflow emphasizing the critical base wash for hydroquinone removal.

Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (<40%) Incomplete reaction due to steric hindrance.[1]Switch solvent to DMF (runs at 100°C) or add KI (Finkelstein catalyst) to generate the more reactive Iodo-ester in situ.[1]
High Di-alkylated Product Localized high concentration of alkylating agent.[1]Increase HQ equivalents to 3.0. Slow down the addition rate of the bromo-ester.
Dark Product Oxidation of Hydroquinone to Benzoquinone.[1]Ensure strict N₂ atmosphere. Add Sodium Dithionite.[1] Degas solvents before use.[1]
Emulsions during Workup Phenolate salts acting as surfactants.[1]Acidify the aqueous layer slightly (pH 5-6) during the first water wash, or use saturated brine.

Characterization (Expected Data)

  • Appearance: White to off-white crystalline solid or viscous pale yellow oil (freezes on storage).[1]

  • Melting Point: 60–64 °C.[1]

  • IR (ATR):

    • 3300–3400 cm⁻¹ (O-H stretch, broad).[1]

    • 1710–1735 cm⁻¹ (C=O stretch, ester).[1]

    • 1200–1250 cm⁻¹ (C-O-C stretch, ether).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7–6.8 (m, 4H, Aromatic protons).[1]

    • δ 4.2 (q, 2H, O-CH ₂-CH₃).[1]

    • δ 1.5–1.6 (s, 6H, C(CH ₃)₂).[1]

    • δ 1.2 (t, 3H, O-CH₂-CH ₃).[1]

    • Note: The disappearance of the phenolic proton signal (usually broad singlet >5 ppm) indicates di-alkylation; retention of one OH signal (exchangeable with D₂O) confirms mono-alkylation.[1]

Safety & Handling

  • Ethyl 2-bromo-2-methylpropanoate: Lachrymator.[1] Causes serious eye damage.[1] Handle in a fume hood.

  • Hydroquinone: Toxic if swallowed.[1] Suspected carcinogen.[1] Very toxic to aquatic life.[1]

  • Waste Disposal: Aqueous washes containing hydroquinone must be treated as hazardous chemical waste and not poured down the drain.[1]

References

  • ChemicalBook. (2023).[1][2] Synthesis of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Retrieved from [1]

  • Google Patents. (2021).[1] CN112694403A - Method for preparing (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate.[1][3] Retrieved from

  • Nissan Chemical Industries. (1986).[1][4] EP0192849B1 - Process for producing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.[1][4] Retrieved from [1]

  • Gambarotti, C., et al. (2013).[1][5] Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10). Retrieved from

  • PubChem. (2025).[1] Ethyl 2-bromo-2-methylpropanoate | C6H11BrO2.[1] Retrieved from [1]

Sources

Application

Safety precautions for working with Ethyl (p-hydroxyphenoxy)isobutyrate

Application Note & Safety Protocol: Ethyl (p-hydroxyphenoxy)isobutyrate Document Control: Subject: Safe Handling, Storage, and Application of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate CAS Number: 42806-90-6[1][2] Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Safety Protocol: Ethyl (p-hydroxyphenoxy)isobutyrate

Document Control:

  • Subject: Safe Handling, Storage, and Application of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

  • CAS Number: 42806-90-6[1][2]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Pharmaceutical Researchers

Introduction & Chemical Identity

Ethyl (p-hydroxyphenoxy)isobutyrate (Systematic Name: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of fibrate-class anti-hyperlipidemic drugs such as Fenofibrate .

Structurally, it consists of a hydroquinone moiety mono-alkylated with an isobutyrate ethyl ester. The presence of the free phenolic hydroxyl group at the para position imparts specific reactivity (nucleophilicity) and stability challenges (oxidation potential) that necessitate rigorous handling protocols.

PropertySpecification
CAS Number 42806-90-6
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Physical State Low-melting solid / Viscous liquid (MP: 36–37°C)
Solubility Soluble in DCM, EtOAc, Ethanol; Poorly soluble in water
Key Reactivity Phenolic oxidation (to quinones), Ester hydrolysis

Hazard Identification & Safety Profile

Senior Scientist Insight: While often classified generically as an "irritant," the structural similarity of this compound to hydroquinone requires treating it with elevated caution regarding skin absorption and oxidative instability.

GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Specific Risks
  • Thermal Phase Change: With a melting point of ~36°C, the substance may exist as a slush or solid-liquid mixture at warm ambient temperatures. Inconsistent heating can lead to pressure buildup in sealed containers.

  • Oxidative Degradation: The free phenolic group is susceptible to air oxidation, potentially forming dark quinone byproducts that compromise purity and yield.

  • Phenolic Absorption: Like many phenol derivatives, it may penetrate the skin. While less corrosive than unsubstituted phenol, prolonged contact can cause systemic toxicity or sensitization.

Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent discoloration (oxidation).

Personal Protective Equipment (PPE)
  • Respiratory: If handling powders or creating aerosols (e.g., during rotary evaporation), use a NIOSH N95 or P100 respirator.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during scale-up reactions (>10g).

  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).

    • High Exposure: Double-gloving is recommended. If immersion is likely, use Silver Shield/4H laminate gloves.

Handling & Storage Protocols

Protocol A: Thawing and Aliquoting

Rationale: Because the melting point (36-37°C) is near body temperature, the compound often arrives as a fused solid block. Chipping the solid can generate static-charged dust.

  • Inspection: Visually inspect the container. The material should be off-white to pale beige. Dark brown indicates significant oxidation.

  • Gentle Melting: Place the sealed container in a water bath set to 40°C . Do not exceed 50°C to avoid ester transesterification or degradation.

  • Inert Opening: Once liquefied, move to the fume hood. Flush the headspace with Nitrogen before and after aliquoting.

  • Transfer: Use a wide-bore glass pipette for the viscous liquid. Avoid plastic syringes if possible, as phenolic esters can leach plasticizers from low-grade polypropylene.

Protocol B: Storage
  • Temperature: Store refrigerated at 2–8°C .

  • Light: Protect from light (amber vials or foil-wrapped). UV light accelerates the oxidation of the phenoxy moiety.

  • Incompatibility: Store away from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases (which will hydrolyze the ester).

Application Note: Synthesis of Fenofibrate Intermediate

Context: This molecule is typically reacted with 4-chlorobenzoyl chloride via a Friedel-Crafts acylation or similar coupling to generate the fenofibrate backbone.

Workflow Logic: The free phenol is the nucleophile. To ensure a clean reaction, the proton must be scavenged, or the phenol deprotonated to a phenoxide.

SynthesisWorkflow Start Ethyl (p-hydroxyphenoxy) isobutyrate Prep Dissolution in Anhydrous DCM/THF Start->Prep Inert Gas Base Add Base (K2CO3 or Et3N) Prep->Base Deprotonation Reaction Acylation Reaction (Inert Atm, 0-25°C) Base->Reaction Reagent Add 4-Chlorobenzoyl Chloride Reagent->Reaction Dropwise Product Fenofibrate Precursor Reaction->Product Workup

Figure 1: Typical synthetic workflow for acylation of the phenolic moiety.[3]

Experimental Tips:

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or Toluene are preferred. Avoid protic solvents (Methanol/Ethanol) which will compete with the phenol for the acyl chloride.

  • Base Selection: Weak bases like Potassium Carbonate (

    
    ) in Acetone/MEK are common for Williamson ether synthesis if alkylating, but for acylation, Pyridine or Triethylamine (Et3N) in DCM is standard.
    
  • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The product will be significantly less polar than the starting phenol.

Emergency & Spill Response

Spill Decision Matrix

The response depends on whether the material is in its solid (cold) or liquid (melted) state.

SpillResponse Start Spill Detected State Determine State Start->State Solid Solid/Powder State->Solid <36°C Liquid Liquid/Melt State->Liquid >36°C ActionSolid 1. Dampen with inert oil (PEG) 2. Scoop into waste 3. Wash surface with soapy water Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible materials 3. Collect in sealed pail Liquid->ActionLiquid Disposal Incinerate as Chemical Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill response logic based on physical state.

First Aid
  • Skin Contact: Immediately wash with soap and copious amounts of water. If available, use a Polyethylene Glycol (PEG 300) spray, which is highly effective for solubilizing and removing phenol derivatives from skin.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 181741, Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved January 29, 2026 from [Link]

  • Google Patents.Synthesis of Fenofibrate and Intermediates (WO2015035541A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Executive Summary & Impurity Landscape Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (also known as Fenofibrate Intermediate I) is a critical phenolic ester.[1] Its synthesis—typically the alkylation of hydroquinone (HQ)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Landscape

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (also known as Fenofibrate Intermediate I) is a critical phenolic ester.[1] Its synthesis—typically the alkylation of hydroquinone (HQ) with ethyl 2-bromo-2-methylpropanoate—inherently produces a specific profile of impurities due to the dual reactivity of the hydroquinone starting material.[1]

Before initiating purification, you must identify which "enemy" you are fighting.[1] Use the table below to diagnose your crude material.

Diagnostic Table: Impurity Profiling
Impurity TypeChemical IdentityDiagnostic SignSolubility Profile
The "Bis" Byproduct 1,4-Bis(1-ethoxycarbonyl-1-methylethoxy)benzeneHPLC/TLC: Non-polar spot (High Rf).[1]Highly soluble in non-polar solvents (Toluene, Hexane).[1]
Unreacted Starting Material Hydroquinone (HQ)Visual: Darkening/browning over time.[1][2] TLC: Very polar spot (Low Rf).[1]Soluble in water/alcohols; Insoluble in non-polar solvents.[1]
Hydrolysis Product 2-(4-hydroxyphenoxy)-2-methylpropanoic acidHPLC: Shift in retention time; acidic peak.[1]Soluble in aqueous base (NaHCO₃).[1]
Oxidation Products Benzoquinone derivativesVisual: Red/Brown coloration.[1]Variable.

Visualizing the Problem (Pathway Analysis)

Understanding how these impurities form helps in preventing them.[1] The following diagram illustrates the competitive alkylation pathways that lead to your crude mixture.

ReactionPathways cluster_0 Critical Control Point HQ Hydroquinone (Starting Material) Target TARGET MOLECULE Mono-alkylated Phenol (Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate) HQ->Target + Reagent (Base, Solvent) Reagent Ethyl 2-bromo-2-methylpropanoate Bis MAJOR IMPURITY Bis-alkylated Diether Target->Bis + Reagent (Over-alkylation)

Figure 1: Reaction pathway showing the sequential alkylation. The target molecule is an intermediate; pushing the reaction too hard leads to the "Bis" impurity.

Troubleshooting Guides (SOPs)

Scenario A: High Levels of "Bis" Impurity (>5%)

Issue: The reaction proceeded to double alkylation. This is the most difficult impurity to remove because it is structurally similar but lacks the acidic phenol group. Solution: Selective Crystallization.[1]

The Protocol: The "Bis" impurity is significantly more soluble in aliphatic hydrocarbons than the target mono-phenol. We exploit this solubility differential.

  • Solvent Selection: Use a mixture of Toluene and Cyclohexane (or Heptane).[1] Pure Toluene may solubilize the product too well; pure Heptane may not dissolve the crude enough.

  • Dissolution:

    • Charge the crude solid into the reactor.

    • Add Toluene (approx. 2-3 volumes relative to mass).[1]

    • Heat to 80–90°C until a clear solution is obtained.

  • Crystallization:

    • Slowly cool the solution to Room Temperature over 2 hours.

    • Crucial Step: If the "Bis" level is very high, add Cyclohexane (2 volumes) as an anti-solvent during the cooling phase (at approx. 50°C).

    • Chill to 0–5°C and hold for 1 hour.

  • Filtration:

    • Filter the white crystals.[1]

    • Wash the cake with cold Cyclohexane.[1]

    • Result: The "Bis" impurity remains largely in the mother liquor.[3]

Technical Insight: The target molecule has a polar hydroxyl head and a lipophilic tail. The "Bis" molecule has two lipophilic tails and no polar head, making it stay in the non-polar organic mother liquor while the target crystallizes out.

Scenario B: Product is Dark Brown/Red (Oxidation)

Issue: Residual Hydroquinone has oxidized to quinones. Solution: Reductive Wash & Adsorption.[1]

The Protocol:

  • Dissolve the crude ester in Ethyl Acetate or Toluene .[1]

  • The Reductive Wash:

    • Prepare a 5% aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite.[1]

    • Wash the organic layer with this solution.[1] The dithionite reduces colored quinones back to water-soluble hydroquinones.[1]

  • The Adsorption Step:

    • Add Activated Carbon (5% w/w relative to crude) to the organic layer.[1]

    • Stir at 50°C for 30 minutes.

    • Filter hot through a Celite pad to remove the carbon.[1]

  • Evaporate solvent to recover off-white solid.[1]

Scenario C: Unreacted Hydroquinone (HQ) Remains

Issue: Incomplete reaction or poor initial workup.[1] Solution: Water/Mild Alkaline Wash.[1]

The Protocol: Warning: Do not use strong NaOH, as it will hydrolyze the ester group of your target.

  • Dissolve crude in a water-immiscible solvent (Toluene or Dichloromethane).[1]

  • Wash with warm water (50°C) three times.[1] HQ is highly soluble in hot water.[1]

  • Alternative (if HQ persists): Wash with 5% Sodium Bicarbonate (NaHCO₃) .[1]

    • Note: The target phenol (pKa ~10) is not significantly deprotonated by bicarbonate (pH ~8.5), but HQ (pKa ~9.[1]9) is slightly more soluble.[1]

    • Strict Control: Keep contact time short and temperature low (<20°C) during any alkaline wash to protect the ester.[1]

Purification Logic Flowchart

Use this decision tree to determine your next step based on your analytical data.

PurificationLogic Start Analyze Crude Purity (HPLC/TLC) CheckBis Is Bis-Impurity > 1.0%? Start->CheckBis CheckColor Is Product Colored? CheckBis->CheckColor No Recryst ACTION: Crystallization Solvent: Toluene/Heptane (Removes Bis) CheckBis->Recryst Yes Carbon ACTION: Carbon Treatment + Dithionite Wash (Removes Color/HQ) CheckColor->Carbon Yes Final Final Product (White Solid, >99%) CheckColor->Final No Recryst->CheckColor Carbon->Final

Figure 2: Decision matrix for selecting the appropriate purification unit operation.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography to purify this? A: Yes, but it is rarely scalable.[1] If you must use a column (e.g., for <5g scale), use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .[1] The "Bis" impurity will elute first (high Rf), followed by the Target. Unreacted Hydroquinone will stay near the baseline.[1]

Q: My yield drops significantly after crystallization. Why? A: You likely used too much Toluene.[1][3] The target compound has significant solubility in Toluene at room temperature.[1]

  • Fix: Reduce the Toluene volume or increase the ratio of Anti-solvent (Heptane/Cyclohexane).

  • Recovery: Evaporate the mother liquor and run a second "crop" of crystallization, though this second crop will have lower purity.

Q: Why can't I just wash with NaOH to remove the phenol impurities? A: While the target is a phenol and soluble in NaOH, it is also an ester . Strong bases like NaOH will attack the ester linkage (saponification), converting your target into the dicarboxylic acid salt, effectively destroying your product.

Q: What is the melting point of the pure compound? A: The pure Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate should melt between 44°C and 48°C .[1] If your melting point is lower (e.g., <40°C) or the range is wide, you likely have significant "Bis" impurity (which acts as a eutectic impurity).

References

  • Preparation of 2-(4-hydroxyphenoxy) propionates. US Patent 5,886,209.[1] Describes the synthesis and impurity profile of hydroxyphenoxy propionates.Link[1]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Japan Patent JPH02152945A.[1] Details specific crystallization protocols using aliphatic hydrocarbons and toluene.Link[1]

  • PubChem Compound Summary: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. National Center for Biotechnology Information.[1] Physical properties and chemical identifiers.[1][4][5][6][7][8][9]Link[1]

  • Process for the purification of monotertiary butyl hydroquinone. (Analogous Chemistry). US Patent 5,087,771.[1][3] Describes the removal of bis-alkylated byproducts from hydroquinone derivatives using non-polar solvents.Link[1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Current Status: Operational Ticket Focus: Process Optimization & Scale-Up Target Molecule: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 55142-85-3) Common Application: Key intermediate for Fenofibrate synthesis. C...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization & Scale-Up Target Molecule: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 55142-85-3) Common Application: Key intermediate for Fenofibrate synthesis.

Critical Process Architecture

User Advisory: Unlike simple primary alkylations, this synthesis involves a tertiary


-bromo ester  (Ethyl 2-bromo-2-methylpropanoate). The gem-dimethyl group introduces significant steric hindrance, creating a competition between the desired substitution (

) and the undesired elimination (

) which yields ethyl methacrylate.
Process Flow Diagram

ProcessFlow RawMat Raw Materials: Hydroquinone (Excess) Ethyl 2-bromo-2-methylpropanoate K2CO3 / MIBK Reactor Reactor (GLR) Reflux (80-100°C) N2 Inerting RawMat->Reactor Controlled Addition Quench Quench/Wash Dilute HCl (pH Adjustment) Reactor->Quench IPC: <2% Starting Diester Elimination Side Product: Ethyl Methacrylate Reactor->Elimination High T / Strong Base BisAlk Impurity: Bis-alkylated Hydroquinone Reactor->BisAlk Low HQ Stoichiometry Separation Phase Separation Remove Aqueous (Salts) Quench->Separation Purification Crystallization (Removal of Bis-impurity) Separation->Purification Organic Phase Product Final Product Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate Purification->Product

Caption: Workflow for the mono-alkylation of hydroquinone, highlighting critical control points for impurity management.

Troubleshooting Guides (Q&A Format)

Category A: Reaction Selectivity (Mono- vs. Bis-alkylation)

Q: We are observing high levels (>15%) of the bis-alkylated impurity. How do we shift selectivity toward the mono-product?

A: The statistical probability of alkylating the second hydroxyl group increases as the mono-product accumulates. To suppress this:

  • Stoichiometry is King: You must run the reaction with a significant excess of Hydroquinone (HQ). A molar ratio of 2.0 to 3.0 equivalents of HQ per 1 equivalent of the bromo-ester is standard for scale-up.

  • Reverse Addition: Do not dump all reagents together. Charge the HQ and Base first, heating them to reflux to form the phenoxide. Then, slowly dose the Ethyl 2-bromo-2-methylpropanoate over 2–4 hours. This keeps the concentration of the alkylating agent low relative to the unreacted HQ.

  • Solvent Switch: If using a polar aprotic solvent like DMF, the reaction rate is fast, often leading to higher bis-alkylation. Switching to a ketone (MIBK or MEK) or Acetonitrile can moderate the rate and improve selectivity, albeit requiring longer reaction times [1].

Q: The reaction stalls at 80% conversion. Adding more base doesn't help. Why?

A: This is likely due to the "coating effect" in heterogeneous reactions.

  • Root Cause: Potassium Carbonate (

    
    ) is insoluble in organic solvents. As the reaction proceeds, Potassium Bromide (KBr) precipitates and coats the surface of the unreacted carbonate, passivating it.
    
  • Solution:

    • Particle Size: Use micronized or "light"

      
       rather than granular.
      
    • Agitation: Ensure high-shear mixing or switch to a reactor with an impeller designed for slurry suspension (e.g., pitched blade turbine).

    • Catalyst: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 1-3 mol%. This shuttles the phenoxide into the organic phase, reducing reliance on the solid-liquid interface [2].

Category B: Impurity Profile & Elimination

Q: We see a volatile impurity forming that smells acrid. NMR suggests an alkene.

A: You are witnessing the Elimination (E2) side reaction.

  • Mechanism: The gem-dimethyl group on the bromo-ester provides steric bulk. If the base is too strong or the temperature too high, the phenoxide acts as a base rather than a nucleophile, deprotonating the

    
    -carbon to form Ethyl Methacrylate .
    
  • Corrective Action:

    • Lower Temperature: If running at >100°C (e.g., in DMF), drop to 80–85°C.

    • Base Selection: Avoid strong bases like NaOH or KOH if elimination is high. Stick to milder bases like

      
       or 
      
      
      
      (Cesium is expensive but highly effective for hindered ethers).
    • Reagent Quality: Ensure the bromo-ester is acid-free. Traces of acid can catalyze the elimination or hydrolysis of the ester.

Category C: Work-up & Isolation[1][2][3]

Q: How do we efficiently remove the excess Hydroquinone (HQ) without multiple extractions?

A: Hydroquinone is highly water-soluble, but its removal can be tricky on a large scale due to emulsions.

  • The pH Swing:

    • After the reaction, add water.[1]

    • Adjust the aqueous layer pH to neutral or slightly acidic (pH 5-6) .

    • Why? At high pH, HQ forms the disodium salt, which is soapy and causes emulsions. At pH 5-6, HQ is water-soluble enough to be washed away, while the product (a phenol-ester) remains in the organic phase (e.g., MIBK or Toluene).

  • Oxidative Risk: Do not expose the aqueous waste stream containing excess HQ to air for long periods; it will oxidize to benzoquinone (dark brown/black tar). Quench with sodium sulfite if necessary.

Scale-Up Data & Specifications

Table 1: Solvent Selection Matrix for Scale-Up

SolventReaction RateSelectivity (Mono/Bis)Work-up EaseRecommendation
DMF FastPoor (High Bis)Difficult (High BP, water miscibility)Avoid for scale-up unless necessary.
Acetonitrile MediumExcellentGood (Azeotrope removal)Preferred for high purity [3].
MIBK SlowGoodExcellent (Phase separation)Best for industrial handling/safety.
Acetone Very SlowGoodGoodToo volatile for required reflux temps.

Table 2: Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
HQ Equivalents 2.0 – 3.0 eq< 2.0 increases Bis-impurity drastically.
Temperature 80°C ± 5°C> 90°C increases Ethyl Methacrylate (Elimination).
Agitation > 100 RPM (Lab)Critical for solid-liquid mass transfer (

).
Dosing Time 2 – 4 HoursFast addition spikes local concentration, favoring Bis-alkylation.

Mechanistic Visualization

The following diagram illustrates the competitive pathways defined by the steric hindrance of the gem-dimethyl group.

Mechanism Phenoxide Phenoxide Anion (Nucleophile) TS_Sub Transition State (SN2) Hindered approach Phenoxide->TS_Sub TS_Elim Transition State (E2) Proton Abstraction Phenoxide->TS_Elim High T / Strong Base Electrophile Ethyl 2-bromo-2-methylpropanoate (Tertiary-like Electrophile) Electrophile->TS_Sub Electrophile->TS_Elim Steric Bulk Target TARGET PRODUCT Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate TS_Sub->Target Kinetic Control SideProd SIDE PRODUCT Ethyl Methacrylate (Elimination) TS_Elim->SideProd Thermodynamic/Steric Control

Caption: Mechanistic divergence between the desired substitution and the competing elimination reaction caused by steric hindrance.

References

  • Vertex Pharmaceuticals. (2006). Process for the preparation of Fenofibrate intermediates.[1][2] U.S. Patent Application 2006/0009653 A1. Link

  • Duan, H. (2023).[3][4][5] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons.[4] Academic Journal of Materials & Chemistry, 4(4), 41-45.[4] Link

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering. Link

  • National Institutes of Health. (2025). Safety Assessment of Hydroquinone.[6][7][8][9] PubMed / CIR. Link

  • Google Patents. (2021). Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate.[5] CN112321428A. Link

Sources

Troubleshooting

Technical Support Center: Purification of Phenoxypropionate Esters

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Purification Anomalies in 2-Phenoxypropionate Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Purification Anomalies in 2-Phenoxypropionate Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Stability-Purity Paradox

You are likely here because your phenoxypropionate ester (e.g., Fenoxaprop-p-ethyl, Diclofop-methyl) yields are inconsistent, or your enantiomeric excess (ee%) is degrading during workup.

These compounds present a unique "triad of instability":

  • Ester Hydrolysis: Susceptible to both acid and base hydrolysis.

  • Ether Linkage Cleavage: The phenoxy-ether bond is surprisingly labile under strongly acidic conditions (pH < 4.5).

  • Racemization: The chiral proton at the

    
    -position is acidic; basic conditions readily trigger enolization and loss of optical purity.
    

This guide replaces generic protocols with chemically grounded troubleshooting workflows designed to navigate these competing instabilities.

Module 1: The "Vanishing Product" (Hydrolysis & Yield Loss)

User Issue: "My reaction conversion was >98% by HPLC, but after aqueous workup, isolated yield dropped to 85%, and I see a corresponding rise in the free acid."

Root Cause Analysis

Phenoxypropionate esters are lipophilic but often require aqueous washes to remove unreacted phenols. The standard "wash with 1M NaOH" protocol is the culprit.

  • The Trap: Phenolate impurities require high pH (>10) to fully ionize and partition into water. However, at pH > 9, the ester bond hydrolyzes rapidly, especially if the aqueous phase is warm.

  • The Secondary Trap: If you over-acidify (pH < 4) to fix an emulsion, you risk cleaving the ether linkage [1].

Troubleshooting Protocol: The "Cold-Flash" Wash

Do not use strong bases. Use a buffered, temperature-controlled extraction.

Step-by-Step Resolution:

  • Temperature Control: Chill the crude organic phase to 0–5°C before any aqueous contact. Hydrolysis rates drop significantly at lower temperatures.

  • The Buffer Substitute: Instead of NaOH, use 5% Sodium Bicarbonate (NaHCO₃) or 0.5M Potassium Phosphate Buffer (pH 8.0) . This maintains a pH mild enough to preserve the ester but high enough to ionize strong phenolic impurities.

  • Rapid Separation: Minimize contact time. Use a centrifugal contactor or vigorous stirring for only 2-3 minutes, then immediately separate phases.

  • The "Check-Point":

    • Action: Measure the pH of the discarded aqueous layer.

    • Standard: If pH < 7, your phenols are likely protonated (neutral) and staying in the organic layer. Adjust buffer strength, not pH extreme.

Module 2: The "Chiral Cliff" (Loss of Enantiopurity)

User Issue: "Starting material was 99% ee (R-isomer). Final isolated crystal is only 92% ee. Where did the racemization occur?"

Root Cause Analysis

The


-proton (adjacent to the carbonyl) in phenoxypropionates is weakly acidic (

). In the presence of even weak bases (like carbonate) and heat, this proton is abstracted, forming a planar enolate intermediate. When reprotonated, it does so from either face, resulting in a racemic mixture.
Visualization: The Racemization Mechanism

Racemization Start Chiral Ester (S-form) (Tetrahedral Alpha-Carbon) Base Base Attack (Heat/Alkoxide) Start->Base Proton Abstraction Intermediate Planar Enolate (Achiral Intermediate) Base->Intermediate Formation of C=C bond Product Racemic Mixture (R + S Forms) Intermediate->Product Reprotonation (Top/Bottom Attack)

Figure 1: Base-catalyzed racemization pathway of alpha-chiral esters.

Troubleshooting Protocol: Preservation of Chirality
  • Eliminate Thermal Stress: Never distill these esters at atmospheric pressure. If distillation is necessary, use a Wiped Film Evaporator (WFE) with a residence time < 30 seconds.

  • Acidic Workup Preference: If your synthesis allows, quench with dilute dilute

    
     to pH 5-6 rather than quenching into base.
    
  • Solvent Swap: Avoid protic solvents (alcohols) during recrystallization if base residues are present, as they facilitate proton exchange. Use Toluene/Heptane or Isopropyl Acetate .

Module 3: The "Black Tar" & Emulsions (Impurity Removal)

User Issue: "My crude oil is dark brown/black, and during washing, I get a rag layer (emulsion) that won't break for hours."

Root Cause Analysis
  • Color: Oxidized phenolic impurities form quinones and tars that are highly soluble in esters.

  • Emulsions: Phenolates (salts of phenols) act as surfactants. When you wash a hydrophobic ester containing phenols with base, you are essentially making soap in the reactor.

Troubleshooting Protocol: Adsorption & Salting Out

Method A: The "Dry" Wash (Preventing Emulsions) Instead of liquid-liquid extraction, use solid-phase scavengers to remove phenols.

  • Dilute crude ester in Toluene (1:3 ratio).

  • Add Activated Carbon (5 wt%) and Basic Alumina (10 wt%) .

  • Stir at room temperature for 30 minutes.

  • Filter through a Celite pad.

    • Result: The basic alumina binds the acidic phenols; carbon removes the color. No water = No emulsion.

Method B: Breaking the Emulsion (If you must wash) If you are already stuck with an emulsion:

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing organics out [2].

  • Filtration: The "rag layer" is often stabilized by micro-particulates. Filter the entire biphasic mixture through a glass-fiber filter or Celite.

Module 4: Crystallization Strategy (The Polishing Step)

User Issue: "I cannot get the melting point to spec (>84°C for Fenoxaprop-p-ethyl). The solid is waxy."

Root Cause Analysis

Waxy solids indicate the presence of "eutectic impurities"—often the homologous ethyl/methyl esters or residual solvent.

Experimental Workflow: The "Hydrophilic Switch"

A proven method for high-purity phenoxypropionates involves switching from a lipophilic solvent to a hydrophilic/aqueous system to force crystallization [3].

Crystallization Step1 Dissolve Crude Ester (Hydrophilic Solvent: Methanol/Ethanol) Step2 Add Salt Solution (NaCl/Water) Step1->Step2 Create Supersaturation Step3 Cooling Ramp (50°C -> 10°C over 4 hours) Step2->Step3 Controlled Nucleation Step4 Filtration & Wash (Cold Water) Step3->Step4 Isolate Solids

Figure 2: Hydrophilic/Salt-induced crystallization workflow.

Protocol:

  • Dissolve crude ester in Methanol or Ethanol at 50°C.

  • Slowly add a 15% NaCl aqueous solution until the solution turns slightly turbid (cloud point).

  • Add a seed crystal of pure product.

  • Cool slowly to 10°C. The salt water acts as an anti-solvent, while the alcohol keeps the oily impurities in solution better than a pure water crash.

Summary of Critical Parameters

ParameterTarget RangeRisk of Deviation
Workup pH 5.5 – 7.5 < 4.5: Ether cleavage [1] > 9.0: Ester hydrolysis & Racemization
Workup Temp 0°C – 10°C > 25°C increases hydrolysis rate exponentially
Drying Agent MgSO₄ Avoid basic drying agents (K₂CO₃) if storing for long periods
Crystallization MeOH/Water/Salt Toluene alone often traps solvent in the crystal lattice

References

  • USDA Agricultural Research Service. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Retrieved from [Link]

  • Google Patents. (2011). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025). Fenoxaprop-P-ethyl | C18H16ClNO5 | CID 91707.[3] PubChem.[3] Retrieved from [Link]

  • Google Patents. (2004). US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters.

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate derivatives

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Executive Summary: The Critical Intermediate Ethyl 2-(4-hydroxyphenoxy)-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The Critical Intermediate

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS 53512-46-0) is the pivotal "tail" intermediate in the synthesis of Fenofibrate and other PPAR


 agonists. Its structural integrity is non-negotiable; the presence of the para-hydroxyl group is the sole handle for the subsequent coupling with the chlorobenzophenone moiety.

The Challenge: In the etherification of hydroquinone, a common failure mode is bis-alkylation , where both hydroxyls react, or ester hydrolysis , yielding the carboxylic acid. Standard HPLC often struggles to resolve the mono- vs. bis-alkylated species due to similar polarity.

This guide compares three analytical workflows to confirm the structure, prioritizing the differentiation of the target mono-phenol from its bis-alkylated analog.

Comparative Analysis of Confirmation Methods

We evaluate three workflows based on Resolution (ability to distinguish impurities), Throughput , and Structural Certainty .

Table 1: Analytical Performance Matrix
FeatureMethod A: Routine QC (1H NMR in CDCl

)
Method B: Advanced Structural (1H/13C NMR in DMSO-d

)
Method C: Trace Detection (LC-MS/MS)
Primary Detection Proton EnvironmentProton + Carbon SkeletonMass-to-Charge Ratio (

)
OH Detection Poor (Often broad/invisible due to exchange)Excellent (Sharp singlet >9.0 ppm)Indirect (via fragmentation)
Bis-alkyl Impurity Difficult (Symmetry masks signals)Visible (Integration ratios shift)Superior (Distinct [M+H]+)
Quaternary Carbons InvisibleVisible (HMBC correlations)Invisible
Cost/Run LowMediumHigh
Verdict Quick Purity CheckGold Standard for StructureEssential for Impurity Profiling
Detailed Assessment[3][4]
  • Method A (CDCl

    
     NMR):  While standard, CDCl
    
    
    
    often facilitates proton exchange with trace water, broadening the crucial phenolic -OH signal. This makes it dangerous for confirming the mono-alkylated state; a bis-alkylated impurity (which lacks the -OH) might look identical if the -OH is ignored.
  • Method B (DMSO-d

    
     NMR):  The "Performance Choice." DMSO forms hydrogen bonds with the phenol, freezing the exchange. This results in a sharp, distinct singlet for the -OH group. If this peak is missing, your synthesis failed. 
    
  • Method C (LC-MS): The "Sensitivity Choice." It is the only method capable of quantifying trace levels (<0.1%) of the bis-alkylated byproduct (Mass = ~338 Da) vs. the target (Mass = 224 Da).

Experimental Protocols

Protocol 1: Synthesis (Williamson Etherification Adaptation)

Objective: Selective mono-alkylation of hydroquinone.

  • Inertion: Purge a 3-neck flask with N

    
    .
    
  • Solvation: Dissolve Hydroquinone (1.5 eq, excess is critical to prevent bis-alkylation) in anhydrous Ethanol.

  • Base Addition: Add Sodium Ethoxide (1.1 eq) dropwise at 0°C. Stir for 30 min.

  • Alkylation: Add Ethyl 2-bromoisobutyrate (1.0 eq) dropwise.

  • Reflux: Heat to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Acidify with dilute HCl (prevents phenoxide oxidation). Extract with EtOAc.[1] Wash with water.[1]

  • Purification: Column chromatography is required to remove unreacted hydroquinone (polar) and bis-alkylated byproduct (non-polar).

Protocol 2: The "Gold Standard" Structural Confirmation (NMR)

Objective: Unambiguous assignment of the quaternary ether linkage and free phenol.

Reagents:

  • Sample: 15 mg Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D).
    

Acquisition Parameters (400 MHz):

  • 1H NMR: 16 scans, 30° relaxation delay (ensure accurate integration of OH).

  • 13C NMR: 512 scans, proton-decoupled.

Expected Data (DMSO-d


): 
  • 
     9.05 (s, 1H): Phenolic -OH  (Key confirmation peak).
    
  • 
     6.6 – 6.8 (AA'BB' q, 4H): Aromatic ring.
    
  • 
     4.15 (q, 2H): Ethyl ester -CH 
    
    
    
    -.
  • 
     1.45 (s, 6H): Gem-dimethyl -C(CH 
    
    
    
    )
    
    
    -.
  • 
     1.18 (t, 3H): Ethyl ester -CH 
    
    
    
    .

Visualization of Workflows

Diagram 1: Synthesis & Impurity Logic

This workflow illustrates the critical separation of the target molecule from its lethal impurities.

SynthesisWorkflow Target Target: Mono-Alkylated (MW 224.25) Analysis QC: DMSO-d6 NMR Target->Analysis Purification Start Starting Material: Hydroquinone (Excess) Reaction Reflux (EtOH/NaOEt) Start->Reaction Reagent Reagent: Ethyl 2-bromoisobutyrate Reagent->Reaction Impurity1 Impurity A: Bis-Alkylated (MW ~338) Impurity2 Impurity B: Hydrolyzed Acid (MW 196) Crude Crude Mixture Reaction->Crude Crude->Target Major Product Crude->Impurity1 Over-reaction Crude->Impurity2 Hydrolysis

Caption: Synthesis pathway highlighting the divergence between the target mono-ether and common impurities.

Diagram 2: NMR Structural Logic Tree

How to interpret the DMSO-d


 spectrum to confirm success.

NMRLogic Start Analyze 1H NMR (DMSO-d6) CheckOH Is there a singlet at ~9.0 ppm? Start->CheckOH CheckAlkyl Integration of Methyls (1.4 ppm) vs Aromatics (6.7 ppm) CheckOH->CheckAlkyl Yes (OH Present) FailBis FAILED: Bis-Alkylated Impurity CheckOH->FailBis No (OH Absent) Success CONFIRMED: Target Structure CheckAlkyl->Success Ratio 6:4 (Dimethyl:Aromatic) CheckAlkyl->FailBis Ratio High (Excess Alkyls) FailStart FAILED: Unreacted Material CheckAlkyl->FailStart Ratio 0:4 (No Alkyls)

Caption: Decision tree for interpreting NMR data. The presence of the 9.0 ppm singlet is the "Go/No-Go" gate.

Troubleshooting & Self-Validation

To ensure your protocol is self-validating, perform the D


O Shake Test  during NMR analysis.
  • Run Standard 1H NMR in DMSO-d

    
    . Locate the singlet at ~9.0 ppm.
    
  • Add 1 drop of D

    
    O  to the NMR tube and shake.
    
  • Re-run NMR.

    • Observation: The peak at 9.0 ppm should disappear (exchange with Deuterium).

References

  • PubChem. (n.d.).[2] Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CID 181741).[2] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Comparison of synthesis routes for Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Molecule Profile[1] Target Molecule: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Molecule Profile[1]

Target Molecule: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate CAS Registry: 42806-90-6 (Note: CAS 67914-60-7 is frequently associated with the acid precursor or specific salt forms; this guide focuses on the ethyl ester form).[1] IUPAC Name: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Key Application: Primary pharmacophore intermediate for fibrate-class lipid-lowering agents (e.g., Fenofibrate).

The Synthetic Challenge: The synthesis of this molecule presents a classic organic chemistry dilemma: the formation of an ether linkage at a sterically hindered tertiary carbon. The presence of the gem-dimethyl group alpha to the ester functionality significantly hinders nucleophilic attack (


), often favoring elimination (

) or requiring harsh conditions that promote side reactions (such as bis-alkylation of the hydroquinone).

This guide objectively compares the two dominant synthesis routes:

  • Route A: Direct Williamson Ether Synthesis (Single-step, lower selectivity).

  • Route B: The Bargellini Reaction Sequence (Two-step, high robustness, industrial standard).

Route Analysis & Comparison

Route A: Direct Williamson Ether Synthesis

This route attempts the direct alkylation of Hydroquinone with Ethyl 2-bromo-2-methylpropanoate. While theoretically simple, the tertiary nature of the bromide makes the


 reaction sluggish.
  • Mechanism: Nucleophilic substitution (

    
    ) of the phenolate ion onto the tertiary bromide.
    
  • Critical Control: Requires a weak base (

    
    ) to prevent hydrolysis of the ester, and a polar aprotic solvent (MEK or DMF) to enhance nucleophilicity.
    
  • Major Downside: Competitive formation of the bis-ether (dialkylated hydroquinone) and elimination of the bromide to form ethyl methacrylate.

Route B: The Bargellini Reaction Sequence

This is the preferred industrial route for introducing the gem-dimethyl fibric acid moiety. It utilizes a multi-component reaction involving acetone and chloroform to form the carboxylic acid, followed by esterification.

  • Mechanism: Formation of a highly reactive epoxide intermediate in situ from acetone and trichloromethide anion, followed by ring-opening by the phenolate.

  • Critical Control: Temperature control during the exothermic addition of chloroform.

  • Major Benefit: Circumvents the steric hindrance of tertiary halides; high regioselectivity.

Performance Matrix
FeatureRoute A: Direct WilliamsonRoute B: Bargellini Sequence
Step Count 1 Step2 Steps (Acid formation

Esterification)
Overall Yield 45 - 55%75 - 85%
Purity Profile Moderate (Bis-ether impurities common)High (>98% achievable)
Atom Economy GoodModerate (Loss of chlorides)
Scalability Poor (Filtration of salts, solvent load)Excellent (Robust industrial process)
Key Reagents Ethyl 2-bromo-2-methylpropanoateHydroquinone, Acetone, Chloroform, Ethanol

Detailed Experimental Protocols

Protocol A: Direct Williamson Ether Synthesis (Laboratory Scale)

Reagents:

  • Hydroquinone (1.5 eq) - Excess is crucial to minimize bis-alkylation.

  • Ethyl 2-bromo-2-methylpropanoate (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or DMF.

Procedure:

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Hydroquinone (16.5 g, 150 mmol) and

    
     (27.6 g, 200 mmol) in MEK (150 mL). Stir at 60°C for 30 minutes to generate the mono-phenolate.
    
  • Addition: Add Ethyl 2-bromo-2-methylpropanoate (19.5 g, 100 mmol) dropwise over 1 hour. Note: Rapid addition promotes elimination side-products.

  • Reflux: Heat the mixture to reflux (80°C) and stir for 24–36 hours. Monitor by TLC/HPLC for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate.

    • Critical Step: Wash the organic layer with dilute NaOH (0.5M) to remove unreacted Hydroquinone and any acid formed by hydrolysis.

    • Wash with water and brine. Dry over

      
      .
      
  • Isolation: Evaporate solvent to yield a viscous oil. Crystallization can be induced using Hexane/EtOAc if purity allows.

Protocol B: The Bargellini Sequence (Industrial Scale)

Phase 1: Synthesis of 2-(4-hydroxyphenoxy)-2-methylpropanoic acid

  • Setup: Charge Hydroquinone (110 g, 1.0 mol) and Acetone (400 mL) into a reactor. Add Sodium Hydroxide (NaOH) pellets (160 g, 4.0 mol).

  • Reaction: Cool the mixture to 0–5°C. Add Chloroform (120 g, 1.0 mol) dropwise over 2 hours. Caution: Highly Exothermic.

  • Reflux: After addition, allow to warm to room temperature and then reflux for 3 hours.

  • Acidification: Distill off excess acetone. Dissolve residue in water. Acidify with concentrated HCl to pH 1–2. The crude acid precipitates.

  • Filtration: Filter the solid and wash with cold water.

Phase 2: Fischer Esterification

  • Esterification: Suspend the crude acid (from Phase 1) in Ethanol (500 mL). Add catalytic Sulfuric Acid (

    
    , 2 mL) or p-TsOH.
    
  • Reflux: Reflux for 4–6 hours (or use a Dean-Stark trap if using a co-solvent like Toluene to remove water).

  • Neutralization: Cool, neutralize with Sodium Bicarbonate (

    
    ).
    
  • Isolation: Remove Ethanol in vacuo. Partition residue between water and Ethyl Acetate. Dry and concentrate to yield the target Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate.

Mechanistic Visualization

Figure 1: Reaction Pathway Comparison

This diagram illustrates the divergent pathways and the specific "Selectivity Filter" required for Route A.

SynthesisRoutes HQ Hydroquinone RouteA_Step1 Route A: Williamson Ether (+ Ethyl 2-bromo-2-methylpropanoate) HQ->RouteA_Step1 RouteB_Step1 Route B: Bargellini Reaction (+ Acetone + CHCl3 + NaOH) HQ->RouteB_Step1 MonoEther Mono-Ether (Target) Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate RouteA_Step1->MonoEther Major Path (if HQ excess) BisEther Bis-Ether (Impurity) Di-alkylated Side Product RouteA_Step1->BisEther Competitive Side Rxn Inter_Acid Intermediate Acid 2-(4-hydroxyphenoxy)-2-methylpropanoic acid RouteB_Step1->Inter_Acid High Selectivity RouteB_Step2 Esterification (+ EtOH / H+) Inter_Acid->RouteB_Step2 RouteB_Step2->MonoEther Quantitative Yield

Caption: Comparison of Direct Alkylation (Route A) vs. Bargellini Sequence (Route B). Route B avoids the bis-alkylation trap.

Figure 2: Process Decision Logic

Use this logic flow to determine the optimal route based on your laboratory constraints.

DecisionLogic Start Start: Synthesis Selection Scale Is Scale > 100g? Start->Scale Purity Is Purity > 99% Critical? Scale->Purity No (Lab Scale) RouteB Choose Route B (Bargellini Sequence) Scale->RouteB Yes (Industrial) Reagent Is Ethyl Bromoisobutyrate Available? Purity->Reagent No Purity->RouteB Yes RouteA Choose Route A (Direct Williamson) Reagent->RouteA Yes Reagent->RouteB No (Use Acetone/CHCl3)

Caption: Decision matrix for selecting the synthesis route based on scale, purity requirements, and reagent availability.

Troubleshooting & Optimization

Controlling Bis-Alkylation (Route A)

The formation of the bis-ether is statistically favored if the stoichiometry is 1:1.

  • Solution: Use a 1.5 to 2.0 molar equivalent excess of Hydroquinone.

  • Recovery: The excess Hydroquinone is water-soluble and can be recovered during the aqueous workup.

Preventing Elimination (Route A)

The tertiary bromide is prone to E2 elimination to form ethyl methacrylate.

  • Solution: Lower the reaction temperature (60–70°C) and extend reaction time rather than refluxing vigorously at >100°C. Use

    
     (weaker base) instead of 
    
    
    
    or
    
    
    .
Safety Note (Route B)

The Bargellini reaction involves the formation of the trichloromethide anion and dichlorocarbene species.

  • Hazard: The reaction is highly exothermic. Chloroform must be added slowly to the acetone/base mixture at 0°C to prevent thermal runaway.

References

  • Preparation of 2-(4-hydroxyphenoxy)propionic acid derivatives. US Patent 4,051,166. Describes the fundamental alkylation of hydroquinone derivatives for fibrate synthesis.

  • Process for the preparation of Fenofibrate. US Patent 4,895,981. Details the industrial application of the Bargellini reaction for gem-dimethyl fibric acid derivatives.

  • Selective Monoetherification of 1,4-Hydroquinone. Current Organic Chemistry, 2013.[2] Discusses the selectivity challenges in hydroquinone alkylation.

  • PubChem Compound Summary: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Chemical structure and physical property verification.

Sources

Validation

Spectroscopic Profiling of Substituted Phenoxypropanoic Acid Esters: A Comparative Technical Guide

Executive Summary & Application Scope Substituted phenoxypropanoic acid esters represent a critical scaffold in agrochemistry (e.g., fop herbicides like Fenoxaprop-ethyl) and pharmaceutical intermediates (e.g., PPAR agon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Substituted phenoxypropanoic acid esters represent a critical scaffold in agrochemistry (e.g., fop herbicides like Fenoxaprop-ethyl) and pharmaceutical intermediates (e.g., PPAR agonists). Their efficacy often hinges on the precise electronic environment of the phenoxy ring and the steric configuration at the chiral center (


-carbon).

This guide provides a rigorous spectroscopic comparison of these esters, focusing on Ethyl 2-phenoxypropionate and its substituted derivatives (e.g., 4-chloro, 4-hydroxy). It is designed to enable researchers to rapidly validate synthesis outcomes, assess purity, and differentiate between subtle structural analogs using NMR, IR, and Mass Spectrometry.

Synthesis & Characterization Workflow

To ensure spectral data correlates with high-purity compounds, the following synthesis and characterization logic is recommended. This workflow emphasizes "in-process" validation.

Experimental Logic

The synthesis typically involves an S


2 nucleophilic substitution between a substituted phenol and ethyl 2-bromopropionate. The critical quality attribute (CQA) is the preservation of the ester group and the elimination of unreacted phenol, which can obscure aromatic signals in NMR.

G Start Substituted Phenol + Ethyl 2-bromopropionate Reaction Reflux (K2CO3/Acetone) SN2 Mechanism Start->Reaction Initiation Workup Workup (Wash w/ NaOH to remove phenol) Reaction->Workup Completion (TLC) Purification Distillation or Column Chromatography Workup->Purification Crude Oil Validation Spectroscopic Validation (NMR/IR/MS) Purification->Validation Pure Ester Validation->Workup If Phenol Detected (Recycle)

Figure 1: Integrated synthesis and characterization workflow ensuring removal of phenolic impurities prior to spectral analysis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The diagnostic signals are the quartet of the


-proton (chiral center) and the coupling pattern of the phenoxy ring.
Mechanistic Insight
  • 
    -Proton (H-2):  Resonates as a quartet (
    
    
    
    4.6–4.8 ppm) due to coupling with the methyl group. Its chemical shift is heavily influenced by the electronegativity of the phenoxy oxygen. Electron-withdrawing groups (EWGs) like Chlorine on the ring will cause a slight downfield shift.
  • Ester Ethyl Group: Provides a self-validating internal standard. The integral ratio of the quartet (

    
    4.2 ppm) to the triplet (
    
    
    
    1.2 ppm) must be exactly 2:3.
Comparative

H NMR Data Table (in CDCl

)
Proton AssignmentMultiplicityUnsubstituted (H)

(ppm)
4-Chloro (Cl)

(ppm)
4-Hydroxy (OH)

(ppm)
Mechanistic Cause of Shift

-CH (H-2)
Quartet (

Hz)
4.754.71–4.784.65Inductive effect of phenoxy O; EWG (Cl) deshields slightly.

-CH

(H-3)
Doublet (

Hz)
1.621.601.59Proximity to chiral center; typically stable.
Ester -OCH

-
Quartet4.224.214.20Distinct from

-CH; used for integration calibration.
Ester -CH

Triplet1.251.241.25Far from substitution site; invariant reference.
Aromatic (Ortho) Doublet/Multiplet6.88 (d)6.80 (d)6.75 (d)Shielding by electron-donating oxygen lone pairs.
Aromatic (Meta) Multiplet7.26 (m)7.22 (d)6.68 (d)Cl (EWG) deshields; OH (EDG) shields significantly.

Protocol Tip: Trace water in CDCl


 can shift the OH signal (if present). Always use dry solvents or add D

O to identify exchangeable protons.
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (Phenol OH


 Ether C-O-C + Ester C=O).
  • Carbonyl (C=O): A sharp, intense band at 1730–1755 cm

    
     . This confirms the ester status.[1] If the band appears lower (
    
    
    
    1710 cm
    
    
    ) and broad, it indicates hydrolysis to the free acid.
  • Ether (C-O-C): Asymmetric stretching bands appear in the 1180–1250 cm

    
      region.
    
  • Substituent Effects:

    • 4-Chloro:[2][3][4] Appearance of C-Cl stretch at ~1090 cm

      
        and 820 cm
      
      
      
      (para-substitution pattern).
    • 4-Hydroxy:[3][5][6] Broad O-H stretch at 3300–3500 cm

      
       .
      
Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV typically yields a molecular ion [M]


 and characteristic fragmentations.
Fragmentation Pathway

The fragmentation is driven by the stability of the phenoxy radical and the expulsion of the ester chain.

  • 
    -Cleavage:  Loss of the alkoxycarbonyl group (COOEt) to form a phenoxyethyl cation.
    
  • McLafferty Rearrangement: Less common in simple ethyl esters but possible if alkyl chains are longer.

  • Base Peak: Often the substituted phenol cation or the [M-73]

    
     fragment (loss of COOEt).
    

MS_Frag M_Ion Molecular Ion [M]+. (m/z 228 for Cl-derivative) Frag1 Fragment A Loss of OEt radical [M-45]+ M_Ion->Frag1 - OEt (45) Frag2 Base Peak Loss of COOEt [Ph-O-CH(CH3)]+ M_Ion->Frag2 - COOEt (73) (Alpha Cleavage) Frag3 Substituted Phenol Ion [R-Ph-OH]+ Frag2->Frag3 H-Rearrangement

Figure 2: Primary fragmentation pathway for Ethyl 2-(4-chlorophenoxy)propionate under Electron Ionization (EI).

Validated Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Objective: Confirm structure and assess isomeric purity.

  • Sample Prep: Dissolve 10 mg of the ester in 0.6 mL of CDCl

    
     (99.8% D, with 0.03% TMS).
    
  • Acquisition: Run 16 scans with a relaxation delay (d1) of at least 2.0 seconds to ensure quantitative integration of aromatic protons.

  • Processing: Phase correct manually. Baseline correct. Calibrate TMS to 0.00 ppm.

  • Validation Check:

    • Verify the integral of the methyl doublet (1.6 ppm) is exactly 3.0 relative to the

      
      -proton (1.0).
      
    • Failure Mode: If the

      
      -proton integrates < 1.0 relative to aromatics, check for unreacted phenol (overlapping aromatic signals).
      
Protocol B: GC-MS Purity Profiling

Objective: Detect homologous impurities (e.g., methyl ester vs ethyl ester).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Source: 230°C, EI mode (70 eV).

  • Identification:

    • Look for the [M]

      
       ion.[7]
      
    • Chlorine Check: For Cl-substituted esters, verify the 3:1 intensity ratio for M and M+2 peaks (isotope pattern of

      
      Cl/
      
      
      
      Cl).

References

  • Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid Product Specification & Spectral Data. Sigma-Aldrich. Link

  • Segurado, M. A., et al. (2007). Chlorination of 2-phenoxypropanoic acid with NCP... mechanism elucidation. The Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10296, 2-Phenylpropanoic acid. PubChem.[2][8][9] Link

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of Propanoic acid, phenyl ester. NIST Chemistry WebBook. Link

  • ChemicalBook. (2023).[6][10] Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate NMR and Synthesis. ChemicalBook. Link

  • He, Y., et al. (2005). Solubilization of two structurally related anticancer drugs. Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Alternatives to Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate in organic synthesis

Comparative Guide: Synthetic Equivalents and Strategic Alternatives to Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Executive Summary Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 53512-46-0) is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Equivalents and Strategic Alternatives to Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (CAS: 53512-46-0) is a critical pharmacophore precursor, primarily used to introduce the fibric acid moiety (gem-dimethyl phenoxy ester) seen in PPAR


 agonists like Fenofibrate and Clofibrate. While effective, its direct use is often limited by commercial availability, cost, and the hydrolytic instability of the ethyl ester during multi-step synthesis.

This guide analyzes three distinct classes of alternatives:

  • Process Alternatives: In situ generation via optimized Williamson Ether synthesis.

  • Atom-Economical Alternatives: The Bargellini multicomponent reaction (yielding the free acid).[1]

  • Strategic Alternatives: Orthogonal protecting groups (tert-butyl esters) and bioisosteres for improved metabolic stability.

Part 1: Strategic Analysis of the Fibrate Scaffold

The target molecule serves a dual function: it acts as a nucleophile (via the phenol) and an electrophile (via the ester). Replacing it requires understanding which function is critical to your workflow.

FeatureStandard Reagent (Ethyl Ester)LimitationStrategic Alternative
Reactivity Phenolic -OHOxidation sensitiveIn situ generation from Hydroquinone
Protection Ethyl EsterLabile to base; hydrolyzes easilytert-Butyl Ester (Acid labile)
Synthesis Multistep CommercialHigh Cost / Supply Chain RiskBargellini Reaction (Commodity reagents)
Metabolism Prodrug (Ester)Rapid hydrolysis in vivoAmide Bioisosteres

Part 2: Synthetic Methodologies & Protocols[2][3]

Option A: Optimized Williamson Ether Synthesis (Process Alternative)

Best for: Scalable, controlled introduction of the ester moiety without handling chloroform.

The standard synthesis involves alkylating hydroquinone with ethyl 2-bromo-2-methylpropionate. However, SN2 reactions on tertiary halides are sterically disfavored and prone to E2 elimination. Success relies on the "activated" nature of the


-halo ester and specific solvent effects.

Protocol 1: Cesium-Promoted Alkylation

  • Reagents: Hydroquinone (1.0 eq), Ethyl 2-bromo-2-methylpropionate (1.0 eq), Cs₂CO₃ (1.2 eq).

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup, though DMF increases rate.

  • Procedure:

    • Suspend Cs₂CO₃ in MeCN. Add Hydroquinone and stir for 30 min at RT (formation of phenoxide).

    • Add Ethyl 2-bromo-2-methylpropionate dropwise.

    • Reflux (80°C) for 12–16 hours. Note: Monitor for the elimination byproduct (ethyl methacrylate).

    • Filter inorganic salts. Concentrate filtrate.[2]

    • Purification: Recrystallize from Hexane/EtOAc.

  • Critical Insight: Using Cs₂CO₃ (cesium effect) improves solubility and nucleophilicity of the phenoxide compared to K₂CO₃, significantly reducing the reaction time and suppressing the E2 elimination pathway common with tertiary halides.

Option B: The Bargellini Reaction (Green/Atom-Economy Alternative)

Best for: Generating the free acid (Clofibric acid analog) directly from commodity chemicals (Acetone/Chloroform).

This "forgotten" multicomponent reaction constructs the gem-dimethyl carboxylate motif in one pot, bypassing the need for expensive bromo-esters.

Protocol 2: Modified Bargellini Synthesis

  • Reagents: Hydroquinone (1.0 eq), Chloroform (excess), Acetone (excess), NaOH (pulverized, 4.0 eq).

  • Mechanism: Formation of trichloromethide anion

    
     addition to acetone 
    
    
    
    epoxide formation
    
    
    ring opening by phenoxide.
  • Procedure:

    • Dissolve Hydroquinone in Acetone (acts as solvent and reagent).

    • Add pulverized NaOH at 0°C.

    • Add Chloroform dropwise over 2 hours. Safety Warning: Reaction is highly exothermic. Maintain T < 15°C to prevent "thermal runaway" and carbene polymerization.

    • Allow to warm to RT and stir for 12 hours.

    • Acidify with HCl to pH 2.

    • Extract with EtOAc.[2][3] The product is 2-(4-hydroxyphenoxy)-2-methylpropanoic acid .[4]

  • Critical Insight: This yields the carboxylic acid, not the ester.[1] If the ester is required, a subsequent Fischer esterification (EtOH/H₂SO₄) is trivial. This route is significantly cheaper ($/kg) than Option A.

Option C: The tert-Butyl Orthogonal Variant

Best for: Multi-step synthesis requiring base resistance.

If your synthetic route involves basic conditions (e.g., lithium-halogen exchange, basic hydrolysis of other groups) downstream, the ethyl ester will hydrolyze prematurely. The tert-butyl analog is stable to base but cleavable by TFA.

Protocol 3: Synthesis of tert-Butyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

  • Reagents: Hydroquinone (excess), tert-butyl 2-bromo-2-methylpropionate, K₂CO₃, catalytic 18-crown-6.

  • Procedure: Similar to Option A, but requires longer reflux times (24-48h) due to the extreme steric bulk of the tert-butyl group.

Part 3: Comparative Data & Decision Matrix

Table 1: Performance Comparison of Synthetic Routes

MetricWilliamson (Ethyl)Bargellini (Acid)Williamson (t-Butyl)
Yield 65–75%40–55%50–60%
Atom Economy Moderate (Bromide waste)High (NaCl waste)Low (High MW waste)
Reagent Cost High (Bromo-ester)Very Low (Acetone/CHCl₃)High
Safety Profile ModerateLow (Exothermic/Chloroform)Moderate
Scalability ExcellentDifficult (Heat transfer)Good
Primary Product Ethyl EsterCarboxylic Acidt-Butyl Ester

Part 4: Visualization of Pathways

G HQ Hydroquinone (Starting Material) Will_Cond Cs2CO3, MeCN Reflux HQ->Will_Cond Barg_Cond NaOH (solid) 0°C -> RT HQ->Barg_Cond tBuProd t-Butyl Analog (Orthogonal Protection) HQ->tBuProd K2CO3, 18-crown-6 (Base Stable Variant) BromoEster Ethyl 2-bromo-2-methylpropionate (Reagent) BromoEster->Will_Cond EthylProd Ethyl 2-(4-hydroxyphenoxy)- 2-methylpropanoate (Standard Target) Will_Cond->EthylProd SN2 (Activated) Acetone Acetone + CHCl3 (Reagents) Acetone->Barg_Cond AcidProd 2-(4-hydroxyphenoxy)- 2-methylpropanoic Acid (Active Metabolite) Barg_Cond->AcidProd One-Pot Multicomponent AcidProd->EthylProd Fischer Esterification (Optional) tBuReagent t-Butyl 2-bromo-2-methylpropionate

Figure 1: Synthetic divergence showing the Standard (Williamson), Green (Bargellini), and Orthogonal (t-Butyl) pathways.

Part 5: References

  • Preparation of 2-(4-hydroxyphenoxy) propionates. US Patent 5886209A. (Describes high-purity industrial synthesis via esterification).

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 2021. (Detailed mechanism and safety protocols for the acetone/chloroform route).

  • Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic limitations of SN2 on tertiary halides).

  • Synthesis of t-butyl esters. PubMed Central, 2011. (Protocols for introducing t-butyl protecting groups on phenols).

  • Fibrates: Effects on Lipids and Lipoprotein Metabolism. Am J Med, 1987. (Pharmacological context of the acid vs ester forms).

Sources

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